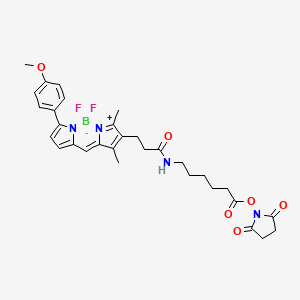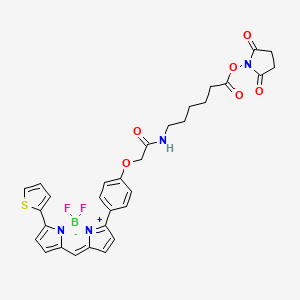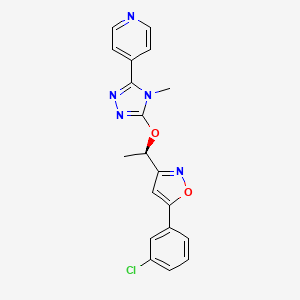
4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide, also known as DECAQ, is a synthetic compound that belongs to the quinoline carboxamide family. DECAQ has been the subject of extensive scientific research due to its potential applications in various fields, including cancer treatment, microbiology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide and its derivatives have been explored for their potential in antimicrobial applications. Research indicates that some novel pyrazolo[3,4-d]pyrimidine derivatives, which include this compound, demonstrate significant antibacterial and antifungal activity. This is evident in the synthesis of various compounds that have been screened for their antimicrobial properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Inhibitory Effects on Ataxia Telangiectasia Mutated (ATM) Kinase
Another area of research is the compound's role in inhibiting ATM kinase, a critical enzyme involved in cell cycle control and DNA repair. This research has led to the development of selective inhibitors of ATM kinase, which include variants of this quinoline derivative. These inhibitors have shown promise in combination therapies for diseases where DNA damage plays a crucial role, such as cancer (Degorce, Barlaam, Cadogan, et al., 2016).
Synthesis of N-methylpiperazine Series
Studies have also explored the synthesis of new carboxylic acid amides containing the N-methylpiperazine fragment, a key component of this compound. This research is significant in developing potential therapeutic agents, especially in the field of antileukemic drugs (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Structural Analysis and Characterization
Structural characterization and analysis of compounds containing 4-methylpiperazin-1-yl is crucial for understanding their biological activities. For instance, studies have examined the molecular structure of marbofloxacin, which shares structural similarities with the compound . These studies provide valuable insights into the potential interactions and stability of such molecules (Shen, Qian, Gu, & Hu, 2012).
Eigenschaften
CAS-Nummer |
953798-95-3 |
|---|---|
Produktname |
4-(2,4-Difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide |
Molekularformel |
C23H25F2N5O2 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
4-(2,4-difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C23H25F2N5O2/c1-3-32-21-12-19-15(11-20(21)30-8-6-29(2)7-9-30)22(16(13-27-19)23(26)31)28-18-5-4-14(24)10-17(18)25/h4-5,10-13H,3,6-9H2,1-2H3,(H2,26,31)(H,27,28) |
InChI-Schlüssel |
IBHNEKVLDKCEQY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C |
Synonyme |
4-[(2,4-Difluorophenyl)amino]-7-ethoxy-6-(4-methyl-1-piperazinyl)-3-qinolinecarboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




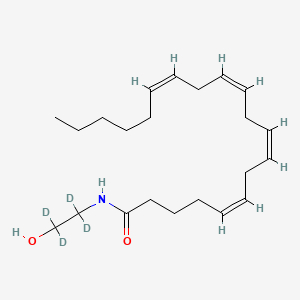
![4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-5-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B1663723.png)
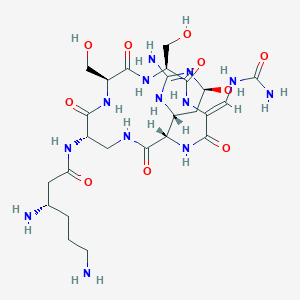
![4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid](/img/structure/B1663725.png)
![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
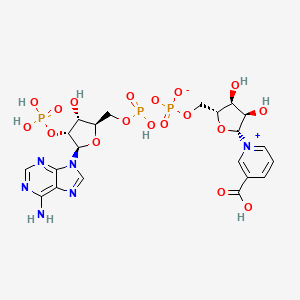
![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)
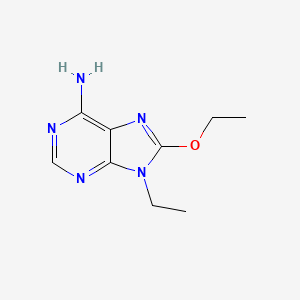
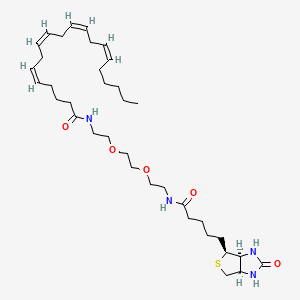
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B1663735.png)
